molecular formula C8H12O2 B069109 (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester CAS No. 162084-63-1

(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester

Cat. No. B069109
M. Wt: 140.18 g/mol
InChI Key: UEQABYAVIXEMCK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester, commonly known as CPEE, is a cyclic amino acid derivative that has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. CPEE is a chiral compound, and its stereoisomers have different biological activities, making it a promising candidate for drug discovery.

Mechanism Of Action

The mechanism of action of CPEE is not well understood, but studies have suggested that it may act by binding to specific receptors or enzymes in the body. CPEE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CPEE has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of lipid metabolism.

Biochemical And Physiological Effects

CPEE has been shown to exhibit various biochemical and physiological effects. Studies have suggested that CPEE may have anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. CPEE has also been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, CPEE has been shown to have anti-viral effects by inhibiting the replication of certain viruses.

Advantages And Limitations For Lab Experiments

CPEE has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. CPEE is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CPEE has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPEE can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CPEE. One area of interest is the development of new derivatives of CPEE with enhanced biological activity. Another area of interest is the investigation of the mechanism of action of CPEE and its derivatives, which could provide insights into their potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of CPEE and its derivatives, which could facilitate their development as new drugs.

Synthesis Methods

CPEE can be synthesized by several methods, including the reaction of cyclopentadiene with ethyl acrylate, followed by hydrolysis and decarboxylation. Another method involves the cyclization of 4-pentenoic acid with diazomethane, followed by esterification. The synthesis of CPEE is relatively simple and can be achieved using standard laboratory equipment.

Scientific Research Applications

CPEE has been extensively studied for its potential applications in drug discovery. Studies have shown that CPEE and its derivatives exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. CPEE has also been shown to modulate the activity of certain enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

CAS RN

162084-63-1

Product Name

(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

ethyl (1R)-cyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3/t7-/m0/s1

InChI Key

UEQABYAVIXEMCK-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC=C1

SMILES

CCOC(=O)C1CCC=C1

Canonical SMILES

CCOC(=O)C1CCC=C1

synonyms

2-Cyclopentene-1-carboxylicacid,ethylester,(R)-(9CI)

Origin of Product

United States

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